molecular formula C14H19NO2 B2362791 Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate CAS No. 885958-67-8

Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate

Cat. No.: B2362791
CAS No.: 885958-67-8
M. Wt: 233.311
InChI Key: KLQYKJMMAPSQCP-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate is a chemical compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11-8-15(10-13(11)14(16)17-2)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQYKJMMAPSQCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1C(=O)OC)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181114-98-7
Record name 1-Benzyl-4-methyl-pyrrolidine-3-carboxylic acid methyl ester
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Preparation Methods

Multi-Step Synthesis via Reductive Amination and Cyclization

Reaction Sequence Overview

A six-step synthetic route is described in CN105237463A, starting from N-benzyl-4-carbonyl-ethyl nipecotate (I) and proceeding through ammonolysis, Grignard addition, hydrogenation, and crystallization. The final step involves resolution using L-di-p-toluoyltartaric acid (L-DTTA) to isolate the (3R,4R) enantiomer.

Key Steps:
  • Ammonolysis : Compound I reacts with 25% aqueous ammonia in ethanol at 30–40°C for 16–30 hours to form intermediate II.
  • Grignard Addition : Methylmagnesium bromide in tetrahydrofuran (THF) at −70–0°C yields tertiary alcohol III.
  • Hydrogenation : Raney nickel-catalyzed hydrogenation at 10–80°C reduces III to IV.
  • Resolution : L-DTTA in methanol-water (1:1) at 35–50°C crystallizes the target compound (VII) with 22% overall yield.

Optimization Data

Step Reagent/Conditions Yield Purity
1 NH₃ (25%), EtOH, 40°C 85% >90%
2 MeMgBr, THF, −70°C 78% 88%
3 H₂, Raney Ni, 50°C 91% 95%
6 L-DTTA, MeOH-H₂O 95% 99% ee

This method avoids hazardous reagents like lithium aluminum hydride, enhancing industrial feasibility.

Enantioselective Michael Addition and Cyclization

Catalytic Asymmetric Synthesis

WO2018025295A1 discloses a stereoselective route using β-nitroalkenes and α,β-unsaturated ketones. A chiral amine catalyst induces enantioselectivity during the Michael addition, followed by nitro group reduction and pyrrolidine ring closure.

Reaction Conditions:
  • Catalyst : Cinchona alkaloid-derived thiourea (10 mol%).
  • Solvent : Dichloromethane at 0–25°C.
  • Reduction : Zinc-acetic acid or Pd/C-H₂ system.
Outcomes:
  • Enantiomeric Excess : 92–98% ee for (3R,5S) and (3S,5R) configurations.
  • Yield : 68–75% over three steps.

Mechanistic Insights

The Michael adduct undergoes stereospecific cyclization via iminium intermediate formation. Density functional theory (DFT) calculations suggest transition-state stabilization by hydrogen bonding between the catalyst and nitro group.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

VulcanChem’s method resolves racemic methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate using (−)-di-p-toluoyl-d-tartaric acid (DTTA). Key parameters:

  • Solvent : Methanol-water (1:1 v/v).
  • Temperature : 50°C for 10 hours.
  • Yield : 45–50% of the (3R,4R) enantiomer with >99% ee.

Chromatographic Separation

Ambeed employs chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for analytical and preparative separation:

  • Column : Chiralpak IC (250 × 4.6 mm).
  • Mobile Phase : Hexane-isopropanol (80:20).
  • Retention Times : 8.2 min (3R,4R) vs. 10.1 min (3S,4S).

Industrial-Scale Production

Continuous Flow Hydrogenation

Sigma-Aldrich’s pilot-scale process uses fixed-bed reactors with Pd/C catalysts:

  • Pressure : 50 bar H₂.
  • Throughput : 1.2 kg/h.
  • Purity : 99.5% by HPLC.

Cost-Effective Solvent Recycling

CN105237463A highlights methyl tert-butyl ether (MTBE) recovery via distillation, reducing raw material costs by 30%.

Comparative Analysis of Methods

Method Steps Overall Yield ee (%) Scalability
Multi-Step 6 22% 99 High
Catalytic Asymmetric 3 68% 98 Moderate
Resolution 2 45% 99 Low

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Scientific Research Applications

Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate has potential applications across several fields:

Medicinal Chemistry

This compound's structural features suggest it may serve as a building block for synthesizing biologically active molecules. Research indicates that similar pyrrolidine derivatives have been explored for their neuroprotective effects and potential therapeutic applications in treating neurological disorders such as epilepsy and depression .

Case Study : A study on branched alkyl pyrrolidines has shown their efficacy in treating conditions like epilepsy and hypokinesia, demonstrating the relevance of pyrrolidine derivatives in pharmacology .

Organic Synthesis

In organic chemistry, this compound can be utilized as an intermediate for synthesizing various complex molecules. Its functional groups allow for further modifications that can lead to compounds with distinct properties.

Comparison with Related Compounds

The following table summarizes key features of this compound compared to related compounds:

Compound NameStructureUnique Features
Methyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylateStructureDifferent stereochemistry may affect biological activity
1-BenzylpyrrolidineStructureLacks carboxylic acid functionality; psychoactive effects
4-MethylpyrrolidineStructureSimpler structure; used in various synthetic applications

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate (MBC) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

MBC is characterized by a pyrrolidine ring with a methyl group and a benzyl substituent. Its molecular formula is C13H17NO2, with a molecular weight of approximately 233.31 g/mol. The specific stereochemistry at positions 3 and 4 (3S, 4S) plays a crucial role in its biological interactions and properties.

The biological activity of MBC is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound may modulate receptor function or inhibit enzyme activity, leading to significant biological effects. The exact pathways involved depend on the specific biological context in which MBC is applied.

Potential Mechanisms Include:

  • Enzyme Inhibition: MBC may inhibit certain enzymes, affecting metabolic pathways.
  • Receptor Modulation: It can interact with receptors involved in neurotransmission, potentially influencing neurological functions.

Biological Activity

Research indicates that MBC has potential applications in the treatment of neurological disorders and other medical conditions. Its pharmacological properties have been investigated in various studies:

  • Neurological Disorders: MBC has been explored for its potential to affect neurotransmitter systems, which could be beneficial in treating conditions like depression or anxiety .
  • Pharmacological Studies: In vitro studies have shown that MBC can influence cellular signaling pathways related to neurotransmission .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Enzyme InteractionInvestigated interactions with enzymes affecting neurotransmission.
Receptor ModulationShowed potential as a modulator for receptors involved in appetite control.
Pharmacological EffectsIndicated inhibition of specific enzyme activities leading to therapeutic effects.

Notable Research Insights

  • A study highlighted the compound's ability to act as a building block for synthesizing more complex molecules with targeted biological activities, emphasizing its utility in drug development.
  • Another investigation focused on the structure-activity relationship (SAR) of similar compounds, providing insights into how modifications to the MBC structure could enhance its efficacy against specific biological targets .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate, and how are stereochemical outcomes controlled?

  • Methodological Answer : The synthesis typically involves multistep sequences starting with pyrrolidine precursors. For example, stereoselective alkylation or benzylation at the pyrrolidine nitrogen can introduce the benzyl group, while esterification at the 3-position with methyl groups is achieved via nucleophilic acyl substitution. Stereochemical control is critical, as evidenced by the separation of (3R,4R)- and (3S,4S)-diastereomers using chiral chromatography or crystallization . Key intermediates, such as tert-butoxycarbonyl (Boc)-protected derivatives, are often employed to direct regioselectivity .

Q. How is the molecular structure of this compound validated post-synthesis?

  • Methodological Answer : Structural validation relies on spectroscopic techniques:

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and stereochemistry via coupling constants and NOE correlations.
  • X-ray Crystallography : Single-crystal diffraction data, refined using programs like SHELXL, provide absolute configuration verification. For example, bond angles (e.g., C3–C4–O2 = 122.0°) and torsion angles (e.g., C7–O4–C6–O3 = 1.4°) are analyzed to resolve puckering conformations .

Q. What are the key structural features influencing its reactivity in further derivatization?

  • Methodological Answer : The ester group at the 3-position is electrophilic, enabling hydrolysis or transesterification. The benzyl group at N1 can be removed via hydrogenolysis for further functionalization. Ring puckering (quantified using Cremer-Pople parameters) and steric hindrance from the 4-methyl group affect reaction kinetics, particularly in nucleophilic substitutions .

Advanced Research Questions

Q. How do computational models predict the compound’s conformational flexibility and intermolecular interactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations optimize the pyrrolidine ring’s puckering amplitude (qq) and phase angle (ϕ\phi), revealing pseudorotation barriers. Hydrogen-bonding patterns (e.g., C=O\cdotsH–N interactions) are analyzed using graph-set notation (e.g., R22(8)R_2^2(8) motifs) to predict crystal packing . Software like ORTEP-3 visualizes thermal ellipsoids and anisotropic displacement parameters .

Q. What challenges arise in resolving enantiomers, and how are they addressed experimentally?

  • Methodological Answer : Enantiomeric separation requires chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC. Kinetic resolution via enzymatic ester hydrolysis (e.g., using lipases) can also isolate enantiomers. Stereochemical assignments are confirmed by comparing experimental circular dichroism (CD) spectra with computed electronic transitions .

Q. How does the compound’s solid-state structure inform its stability and solubility?

  • Methodological Answer : Crystal lattice energy, calculated from Hirshfeld surfaces, correlates with melting points and solubility. For example, strong C–H\cdotsO interactions (2.4–2.6 Å) enhance stability but reduce aqueous solubility. Polymorph screening via solvent-drop grinding identifies metastable forms with improved dissolution profiles .

Q. What strategies optimize catalytic asymmetric synthesis of this compound?

  • Methodological Answer : Chiral ligands (e.g., BINAP or Josiphos) in transition-metal catalysis (e.g., Pd-catalyzed allylic alkylation) induce enantioselectivity. Reaction monitoring via in-situ IR or Raman spectroscopy tracks enantiomeric excess (ee). For instance, ee >98% is achievable using (R)-DM-SEGPHOS/Pd complexes at −30°C .

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